molecular formula C10H12INO2 B1458970 methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS No. 309757-74-2

methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Cat. No. B1458970
CAS RN: 309757-74-2
M. Wt: 305.11 g/mol
InChI Key: CVDZJJLQZNVUKQ-SECBINFHSA-N
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Description

“Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” is a chemical compound. It contains multiple bonds, including aromatic bonds, and features an ester functional group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the total synthesis of indiacen B, a related compound, began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .


Molecular Structure Analysis

The molecular structure of this compound includes an ester functional group and a secondary aromatic amine . It also contains an iodophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” are not available, indole derivatives, which are structurally similar, have been extensively studied .

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticalsMethyl (3R)-3-amino-3-(3-iodophenyl)propanoate can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for various diseases, including cancer . The compound’s iodine moiety can undergo cross-coupling reactions, making it a valuable precursor in constructing complex indole structures.

Development of Nitrification Inhibitors

As a structural analog to compounds found in root exudates, EN300-345163 has potential applications in agriculture as a nitrification inhibitor . By modulating soil microbial activity, it can help reduce nitrogen loss from fertilizers, enhancing crop yield and reducing environmental impact.

Research in Heterocyclic Chemistry

The compound’s structure makes it an interesting candidate for research in heterocyclic chemistry. Its reactivity can be explored to develop new synthetic methodologies, which can lead to the discovery of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the interest in indole derivatives , it is likely that research in this area will continue to expand.

properties

IUPAC Name

methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDZJJLQZNVUKQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of (±)-3-Amino-3-(3-iodo-phenyl)-propionic acid (3.1 g, 10.6 mmol) in methanol was added thionyl chloride (0.95 mL, 12.7 mmol) and the reaction was stirred at room temperature overnight. Concentration followed by trituration with ether gives a white solid. The solid is filtered, washed with ether and dried to afford the desired product (3.5 g, 10 mmol, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.79 (br, 2H), 8.01 (s, 1H), 7.74 (d, J=8.1 Hz, 1H). 7.57 (d, J=7.8 Hz, 1H), 7.21 (dd, J=8.1, 7.8 Hz, 1H), 4.56 (br, 1H), 3.54 (s, 3H), 3.23-3.17 (m, 1H), 3.04-2.98 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
desired product
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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